2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c1-26-16-13(3-2-8-21-16)15(25)23-12-6-4-11(5-7-12)9-14(24)22-10-17(18,19)20/h2-8H,9-10H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXGLWIFKMCEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide typically involves multiple steps:
Preparation of the Nicotinamide Backbone: : The synthesis begins with the nicotinamide structure, which forms the core of the compound.
Functional Group Additions: : The various functional groups, including the methylthio and 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl groups, are introduced through a series of organic reactions.
Reaction Conditions: : These steps involve specific catalysts, temperature conditions, and solvents to ensure the desired product is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound is carried out in batch reactors. The process is optimized to maximize yield and purity while minimizing by-products and waste. Methods such as continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, resulting in sulfoxides or sulfones.
Reduction: : Reduction reactions may target the oxo group, leading to the formation of alcohols.
Substitution: : Various substitution reactions can be facilitated by the presence of electrophilic or nucleophilic sites within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Reagents such as alkyl halides or acyl chlorides might be used for substitution reactions under suitable conditions like acidic or basic environments.
Major Products
The major products of these reactions depend on the specific reactants and conditions employed. Oxidation typically produces sulfoxides or sulfones, while reduction yields alcohol derivatives. Substitution reactions lead to a variety of functionalized nicotinamide derivatives.
Scientific Research Applications
Based on the search results provided, here's information regarding applications of some chemical compounds:
- 2-Methylene-4-oxo-butanoic acid derivatives: These derivatives are indicated for the treatment of inflammation .
- 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives: These compounds have shown antitubercular activity against M. tuberculosis H37Rv, including rifampin-resistant strains . The most potent derivative, 3m , exhibited an identical MIC value of 4 μg/mL for both M. tuberculosis H 37Rv and rifampin-resistant M. tuberculosis 261, with no inhibitory effects against six different tumor cell lines and a good safety profile in a vero cell line .
- 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide: This compound is a research compound with potential therapeutic applications. Research suggests it may have antimicrobial activity against Escherichia coli and Staphylococcus aureus, with related compounds showing a minimum inhibitory concentration (MIC) of around 256 µg/mL. It also demonstrates cytotoxicity against cancer cell lines and may act as an enzyme inhibitor.
- 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione: This compound displayed a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM .
- Thioacetalation and Thiomethylative Friedel-Crafts Reactions: A method for thioacetalation using BF3SMe2 allows for the transformation of aldehydes to methyl-dithioacetals . A thiomethylative Friedel-Crafts reaction was discovered, affording thiomethylated diarylmethanes . Arylmethanes are of medicinal interest and can be found in central nervous system stimulants, anti-seizure medication, and retinoic acid metabolism-blocking agents .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The trifluoroethyl group, for example, enhances binding affinity and selectivity to particular enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interactions with nucleic acids, depending on the application context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the nicotinamide core, substituents on the phenyl ring, and variations in the thioether or aminoalkyl groups. Below is a detailed comparison:
Structural Analogues with Modified Nicotinamide Cores
- N-(Thiophen-2-yl)nicotinamide Derivatives (e.g., Compounds 4a–4s in ): These derivatives feature a thiophene ring instead of the methylthio-pyridine moiety. For example: 4a: Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate
- Activity : Exhibited fungicidal activity with a decomposition temperature >175°C and a yield of 74% .
- Key Differences: Replacement of the trifluoroethylamino group with cyano and ester substituents reduces receptor specificity but enhances stability.
Analogues with Trifluoroethylamino Groups
- Afoxolaner (): Structure: 4-[5-(3-Chloro-5-(trifluoromethyl)phenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-[2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl]-1-naphthalenecarboxamide. Activity: A pesticide targeting insect GABA receptors. The trifluoroethylamino group enhances binding to hydrophobic pockets in target proteins . Comparison: Similar trifluoroethylamino-ketone motif but lacks the methylthio-pyridine core, shifting activity from metabolic regulation to neurotoxicity.
- Compound F209 (): Structure: (Z)-4-(3-(3-Bromo-4-(trifluoromethyl)phenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-2-(trifluoromethyl)benzamide. Activity: Demonstrated high affinity for nuclear receptors (e.g., LXR) due to fluorinated aromatic systems . Key Differences: Benzamide core instead of nicotinamide, with fluorinated substituents increasing steric bulk and altering selectivity.
Analogues with Thioether Linkages
N-(4-Fluorophenyl)-6-(2-Oxotetrahydrofuran-3-ylthio)-nicotinamide (Compound 9, ):
- Structure : Incorporates a tetrahydrofuran-thioether group.
- Activity : Moderate receptor binding (ESI-MS: m/z = 333.3 [M + H]+) but lower purity (82%) compared to analogs with aromatic thioethers .
- Comparison : Replacement of methylthio with a cyclic ether-thioether reduces lipophilicity, impacting membrane permeability.
- 2-[(4-Methylphenyl)thio]nicotinamide (): Structure: Simplifies the target compound by replacing the trifluoroethylamino group with a methylphenylthio moiety. Properties: Molecular weight 244.31 g/mol; used as a building block in kinase inhibitor synthesis . Key Differences: Absence of the trifluoroethylamino group limits its utility in targeting sterol-regulatory pathways.
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Key Research Findings
- Trifluoroethylamino Group: Critical for interactions with hydrophobic binding pockets in nuclear receptors (e.g., LXRs) . Its electron-withdrawing nature stabilizes the amide bond, reducing metabolic degradation .
- Methylthio vs. Thioether Modifications : Methylthio groups enhance π-π stacking in aromatic systems, while bulkier thioethers (e.g., tetrahydrofuran) reduce bioavailability .
- Nicotinamide Core : Superior to benzamide analogs in modulating enzymatic activity (e.g., SREBP-1c cleavage) due to hydrogen-bonding capacity .
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the compound suggest that it is more potent than traditional antibiotics such as ampicillin and streptomycin.
Table 1: Antimicrobial Efficacy of the Compound
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.008 | 0.015 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.008 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the methylthio group and the trifluoroethyl moiety enhances its lipophilicity, which is crucial for membrane permeability and interaction with bacterial targets. Studies have shown that modifications in these groups can lead to variations in potency.
Case Studies
- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of several derivatives of related compounds, including our target compound. The findings indicated that compounds with similar structural motifs consistently exhibited lower MIC values against E. coli and S. aureus, confirming the importance of substituent groups in enhancing antimicrobial action .
- Docking Studies : Computational docking studies have been employed to predict the interaction of this compound with bacterial enzymes involved in cell wall synthesis. These studies suggest that the compound binds effectively to the active sites of these enzymes, inhibiting their function and leading to bacterial cell death .
Additional Biological Activities
Beyond its antimicrobial properties, preliminary investigations suggest potential anticancer activity. In vitro assays have shown that the compound may induce apoptosis in certain cancer cell lines, although further research is required to elucidate the mechanisms involved.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Binds to bacterial enzymes disrupting function |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient production of 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)nicotinamide?
- Methodological Answer : Key steps include:
- Coupling Reactions : Use of activating agents like DMAP with Ac₂O to enhance nucleophilic substitution efficiency (e.g., for introducing methylthio or trifluoroethylamino groups) .
- Intermediate Purification : Column chromatography with mixed solvents (e.g., ethyl acetate/hexane) to isolate intermediates, as demonstrated in analogous syntheses of trifluoroacetimidate derivatives .
- Work-Up Optimization : Acidic washes (e.g., HCl in dichloromethane) to remove unreacted reagents, followed by drying and filtration to improve yield .
- Experimental Design : Apply fractional factorial design (e.g., varying reaction time, temperature, and stoichiometry) to identify critical parameters affecting yield .
Q. What analytical techniques are critical for characterizing intermediates and the final compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and monitor reaction progress (e.g., chemical shifts for trifluoroethylamino groups at ~δ 3.5–4.0 ppm in ¹H NMR) .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., via electrospray ionization) to detect side products like unreacted nicotinamide precursors .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxoethyl moiety) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Reactive Groups : Use fume hoods and nitrile gloves due to potential toxicity of methylthio and trifluoroethylamino groups.
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the acetamide moiety .
- Emergency Procedures : Follow protocols for acid spills (e.g., neutralization with sodium bicarbonate) and solvent fires (CO₂ extinguishers) .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in nucleophilic substitutions (e.g., optimizing trifluoroethylamino group positioning) .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity, catalyst loading) for introducing methylthio groups .
- Validation : Cross-check computational predictions with experimental kinetics (e.g., via time-resolved NMR) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
- Data Analysis : Apply ANOVA to evaluate statistical significance of activity variations, considering factors like solvent (DMSO vs. PBS) and incubation time .
- Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding affinities and rule out false positives from aggregation artifacts .
Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Process Intensification : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., coupling reactions) .
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to detect impurities in real time .
- Separation Techniques : Employ membrane filtration to remove high-molecular-weight byproducts (e.g., dimers formed during amidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
